4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic small molecule characterized by a central 4-oxobutanoic acid backbone. Key structural features include:
- 4-Methylpiperazinyl group: A heterocyclic amine substituent known to improve solubility and pharmacokinetic properties due to its basic nitrogen atoms.
- 4-Oxobutanoic acid moiety: Provides a carboxylic acid functional group, enabling ionic interactions with biological targets.
The compound’s molecular formula is C₁₇H₁₉N₅O₃, with a molar mass of 341.37 g/mol.
Properties
IUPAC Name |
4-(2-cyanoanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19-6-8-20(9-7-19)14(16(22)23)10-15(21)18-13-5-3-2-4-12(13)11-17/h2-5,14H,6-10H2,1H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACCROHGTCLFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC=C2C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2-cyanophenylamine intermediate: This step involves the reaction of a suitable precursor with cyanogen bromide under controlled conditions.
Coupling with 4-methylpiperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Oxidation and final modifications: The final step involves oxidation and any necessary modifications to achieve the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, highlighting key differences in substituents and physicochemical properties:
Key Observations:
Structural Diversity: Aromatic Substituents: The 2-cyanophenyl group in the target compound distinguishes it from halogenated (e.g., chloro, fluoro) or alkylated analogs, offering unique electronic and steric properties. Piperazine Modifications: The 4-methylpiperazine group enhances solubility compared to unsubstituted piperazines (e.g., ’s 3-chlorophenylpiperazine analog) .
Hydrogen-Bonding Capacity: Hydroxyl () and cyano groups (target compound) may enhance target binding via hydrogen bonds .
Synthetic Routes :
- Analogous compounds (e.g., ’s diazonium salt coupling) suggest the target compound could be synthesized via similar aryl diazonium reactions, followed by piperazine substitution .
Biological Activity
The compound 4-((2-Cyanophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid , often referred to as a derivative of oxobutanoic acid, has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 287.33 g/mol. The structure features a cyanophenyl group, a piperazine moiety, and a keto acid functionality, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and thiadiazole rings have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The presence of the piperazine ring may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
Anti-inflammatory Properties
Studies have demonstrated that oxobutanoic acid derivatives possess anti-inflammatory activity. A case study involving substituted dioxobutanoic acids revealed their ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases . The mechanism is believed to involve the modulation of signaling pathways associated with inflammation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : The piperazine group may facilitate interactions with neurotransmitter receptors, impacting neurological functions.
- Cell Membrane Interaction : The hydrophobic characteristics of the compound allow for significant interaction with lipid membranes, which can disrupt microbial cell integrity.
Case Studies and Research Findings
Q & A
Q. Basic Screening Methodology
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations . Include a positive control (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
How does the 4-methylpiperazine moiety influence the compound’s pharmacokinetic properties?
Advanced Structure-Property Relationship
The 4-methylpiperazine group enhances solubility at physiological pH due to its basic tertiary amine, which can protonate in acidic environments (e.g., lysosomes). This property may improve cellular uptake but could also increase off-target interactions with cationic transporters . Computational modeling (e.g., LogP predictions via ChemAxon) helps correlate lipophilicity with bioavailability .
What strategies mitigate low yields during the final amidation step?
Advanced Synthesis Challenge
Low yields often result from steric hindrance or competing side reactions. Solutions include:
- Temperature Control : Perform reactions at 0–4°C to slow down undesired pathways like oxidation of the cyanophenyl group .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Protection/Deprotection : Temporarily protect the 4-oxo group as a ketal during amidation to prevent ketone reactivity .
How can researchers validate target engagement in enzyme inhibition studies?
Q. Advanced Mechanistic Analysis
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., thymidylate synthase) and measure binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry, ensuring the compound does not aggregate .
What computational tools predict the compound’s interaction with biological targets?
Q. Basic Computational Approach
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses with proteins (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the cyanophenyl group) using LigandScout .
How should researchers address discrepancies in reported IC50 values across studies?
Advanced Data Contradiction Analysis
Variations in IC50 may stem from:
- Assay Conditions : Differences in pH, serum protein content, or incubation time. Standardize protocols using CLSI guidelines .
- Compound Purity : Verify purity via HPLC (>95%) and exclude batch-to-batch variability .
- Cell Line Variability : Use CRISPR-edited isogenic cell lines to isolate genetic factors .
What are the challenges in achieving selective cytotoxicity in cancer cells?
Advanced Therapeutic Development
The compound’s selectivity depends on:
- Off-Target Effects : Profile kinase inhibition using panels (e.g., Eurofins KinaseProfiler) to identify non-target interactions .
- Prodrug Strategies : Modify the carboxylic acid group to esters for selective activation in tumor microenvironments .
How do structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) compare in activity?
Q. Advanced Comparative Analysis
- Electron-Withdrawing Groups : Fluorine at the phenyl position (as in 4-(2-fluorophenyl)-4-oxobutanoic acid) increases metabolic stability but may reduce membrane permeability compared to the cyanophenyl variant .
- Chlorophenyl Derivatives : Exhibit higher logP values, enhancing blood-brain barrier penetration but increasing hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
